Positional Isomer Physicochemical Comparison
A direct comparison of the two positional isomers, 2-(3-oxomorpholin-4-yl)propanoic acid (target) and 3-(3-oxomorpholin-4-yl)propanoic acid (CAS 933724-49-3) , reveals distinct physicochemical profiles. The target compound features the propanoic acid group directly on the morpholine nitrogen at the 2-position, while the comparator has it at the 3-position. This structural difference results in a predicted boiling point difference of 14.8°C , indicating different intermolecular forces and potentially different behavior in purification and formulation processes.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 401.4 ± 35.0 °C |
| Comparator Or Baseline | 416.2 ± 40.0 °C (3-(3-oxomorpholin-4-yl)propanoic acid) |
| Quantified Difference | 14.8 °C lower |
| Conditions | Computational prediction (ACD/Labs Percepta Platform) |
Why This Matters
A lower boiling point may indicate easier purification via distillation or different solvent compatibility, impacting process chemistry and cost of goods.
